
N-Cyanonor-LSD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyanonor-LSD, also known as N6-Cyano-N6-demethyl-LSD, is a chemical compound with the molecular formula C20H22N4O and a molecular weight of 334.41 g/mol . It is a derivative of lysergic acid diethylamide (LSD) and is primarily used in neurological research due to its interactions with dopamine receptors .
Métodos De Preparación
The synthesis of N-Cyanonor-LSD involves several steps, starting from lysergic acid. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques . Industrial production methods may involve more scalable and economical approaches, but specific details are often proprietary.
Análisis De Reacciones Químicas
N-Cyanonor-LSD undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
N-Cyanonor-LSD is used extensively in scientific research, particularly in the fields of neurology and psychiatry. It is studied for its potential effects on dopamine receptors, which are implicated in various neurological disorders such as Parkinson’s disease, schizophrenia, and depression . Additionally, it is used in the study of neurotransmission and the development of new therapeutic agents for neurological conditions .
Mecanismo De Acción
The mechanism of action of N-Cyanonor-LSD involves its interaction with serotonin and dopamine receptors in the brain. It acts as an agonist at the 5-HT2A receptor, which is known to play a role in the modulation of mood, perception, and cognition . This interaction leads to altered neurotransmitter release and changes in brain connectivity, which are being studied for their potential therapeutic effects .
Comparación Con Compuestos Similares
N-Cyanonor-LSD is similar to other lysergic acid derivatives, such as lysergic acid diethylamide (LSD) and 1P-LSD. it is unique in its specific interactions with dopamine receptors and its potential therapeutic applications in neurological research . Other similar compounds include:
Lysergic acid diethylamide (LSD): Known for its hallucinogenic properties and studied for its potential therapeutic effects in psychiatry.
1P-LSD: A prodrug of LSD, which means it is metabolized into LSD in the body and has similar effects.
Propiedades
Fórmula molecular |
C20H22N4O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1 |
Clave InChI |
PRJLFXBNAZPHEJ-RDTXWAMCSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
SMILES canónico |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


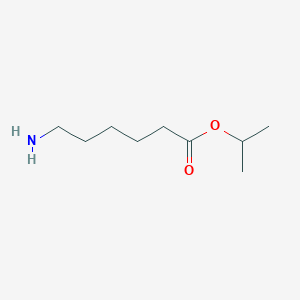
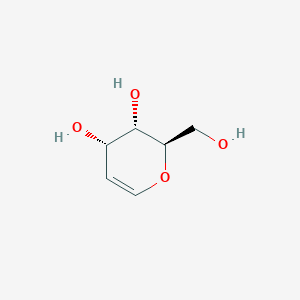

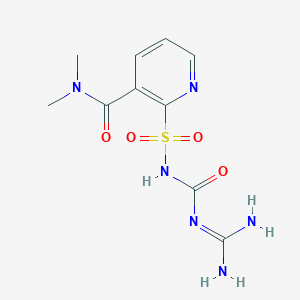
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
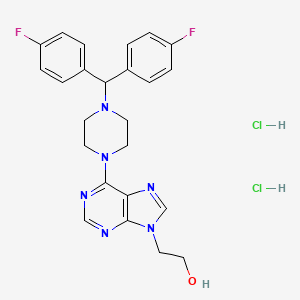
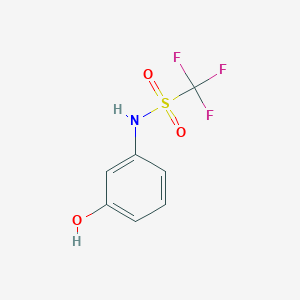
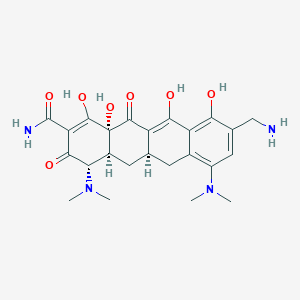
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
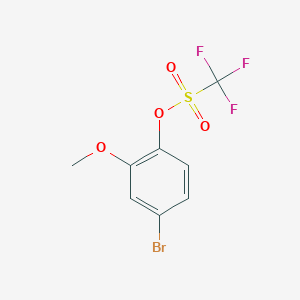
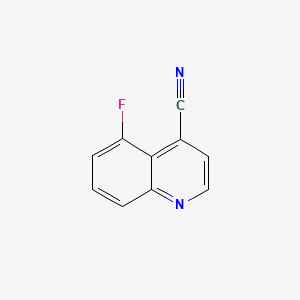
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
